1-(3-Propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
1-(3-Propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-propylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized using formamide under reflux conditions to yield the desired pyrazolo[3,4-d]pyrimidin-4(5H)-one .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-Propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazolo[3,4-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Corresponding pyrazolo[3,4-d]pyrimidine N-oxides.
Reduction: Reduced pyrazolo[3,4-d]pyrimidine derivatives.
Substitution: Substituted pyrazolo[3,4-d]pyrimidines with various alkyl or aryl groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(3-Propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, it has been shown to act as a sigma-1 receptor ligand, modulating pain pathways and exhibiting antinociceptive properties . The compound’s structure allows it to fit into the binding pocket of the receptor, thereby inhibiting its activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar bicyclic structure and have been studied for their antimicrobial and antitubercular activities.
Pyrido[3,4-d]pyrimidin-4(3H)-ones: Known for their diverse biological activities, including anticancer and anti-inflammatory properties.
Uniqueness
1-(3-Propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to act as a sigma-1 receptor ligand sets it apart from other similar compounds, making it a valuable candidate for further research and development in pain management and other therapeutic areas .
Properties
CAS No. |
650628-58-3 |
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Molecular Formula |
C14H14N4O |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
1-(3-propylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H14N4O/c1-2-4-10-5-3-6-11(7-10)18-13-12(8-17-18)14(19)16-9-15-13/h3,5-9H,2,4H2,1H3,(H,15,16,19) |
InChI Key |
ILCJUACLMZPJKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC=N3 |
Origin of Product |
United States |
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